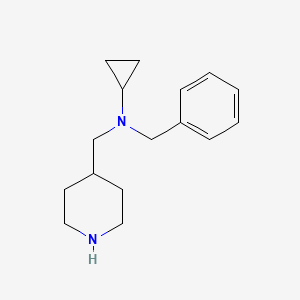

Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-(piperidin-4-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18(16-6-7-16)13-15-8-10-17-11-9-15/h1-5,15-17H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZBCUAYWKIMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2CCNCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701199689 | |

| Record name | 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353982-79-2 | |

| Record name | 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each nucleus in Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region, around δ 7.2-7.4 ppm. The benzylic protons (CH₂ attached to the nitrogen of the piperidine (B6355638) ring and the phenyl group) would likely resonate as a singlet at approximately δ 3.5 ppm. The protons on the piperidine ring would exhibit complex multiplets in the δ 1.2-3.0 ppm range, with the protons adjacent to the nitrogen atoms being the most deshielded. The methylene (B1212753) protons of the cyclopropylmethyl group would also show characteristic signals, as would the methine and methylene protons of the cyclopropyl (B3062369) ring itself, typically found in the upfield region (δ 0.2-0.8 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the benzyl group are expected to show signals in the δ 127-140 ppm range. The benzylic carbon would be observed around δ 63 ppm. The carbons of the piperidine ring would resonate in the δ 25-55 ppm region. The carbons of the cyclopropylmethyl group would also have characteristic chemical shifts.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Benzyl) | 7.2 - 7.4 (multiplet) |

| Benzylic CH₂ | ~ 3.5 (singlet) |

| Piperidine Ring CH | ~ 2.8 - 3.0 (multiplet) |

| Piperidine Ring CH₂ (adjacent to N) | ~ 2.5 - 2.9 (multiplet) |

| Piperidine Ring CH₂ | ~ 1.2 - 1.8 (multiplet) |

| CH₂ (exocyclic to piperidine) | ~ 2.4 (doublet) |

| CH (cyclopropyl) | ~ 0.8 (multiplet) |

| CH₂ (cyclopropyl) | ~ 0.2 - 0.5 (multiplet) |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (ipso) | ~ 138 |

| Aromatic CH | ~ 127 - 129 |

| Benzylic CH₂ | ~ 63 |

| Piperidine Ring CH | ~ 35 |

| Piperidine Ring CH₂ (adjacent to N) | ~ 54 |

| Piperidine Ring CH₂ | ~ 30 |

| CH₂ (exocyclic to piperidine) | ~ 45 |

| CH₂ (cyclopropylmethyl) | ~ 50 |

| CH (cyclopropyl) | ~ 10 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analyses

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help confirm the presence of the benzyl group.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmationnih.govacs.org

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₇H₂₆N₂). Common fragmentation patterns would likely involve the cleavage of the benzyl group (resulting in a prominent peak at m/z 91) and fragmentation of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. acs.org This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass with the calculated exact mass for C₁₇H₂₆N₂.

Expected Mass Spectrometry Data

| Ion | Expected m/z |

|---|---|

| [M]⁺ | 258.21 |

| [M+H]⁺ (for ESI/CI) | 259.22 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysisacs.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the benzyl chromophore. Aromatic systems typically exhibit characteristic π → π* transitions. One would expect to observe absorption bands in the UV region, likely around 250-270 nm, which are characteristic of the benzene (B151609) ring. The presence of the nitrogen atoms with their non-bonding electrons might lead to weaker n → σ* or n → π* transitions, but these are often obscured by the stronger aromatic absorptions.

Expected UV-Vis Absorption

| Chromophore | Expected λmax (nm) | Transition |

|---|

Computational Chemistry and Molecular Modeling of N Benzyl N Cyclopropyl N Piperidin 4 Ylmethyl Amine

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. Geometrical optimization of N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine would be performed using a common functional, such as B3LYP, with a suitable basis set like 6-311+G(d,p), to find the molecule's lowest energy conformation. nih.govresearchgate.net This optimized structure serves as the foundation for analyzing its electronic properties.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. ejosat.com.tr The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov

For N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine, the HOMO is expected to be localized on the more electron-rich regions, such as the benzyl (B1604629) ring and the nitrogen atoms, which can act as electron donors. Conversely, the LUMO would likely be distributed over the aromatic system, indicating potential sites for nucleophilic attack. Analysis of these orbitals helps predict the molecule's behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Properties (Note: The following data are hypothetical and serve to illustrate the typical output of a DFT calculation, as specific published values for this compound are not available.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.98 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.27 | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic interactions. ejosat.com.trnih.gov The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative potential (nucleophilic sites), while blue highlights areas of electron deficiency and positive potential (electrophilic sites). Green denotes regions of neutral potential.

In the case of N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine, MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms due to their lone pairs of electrons, identifying them as prime sites for electrophilic attack. The hydrogen atoms, particularly those on the piperidine (B6355638) ring and attached to carbon, would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. nih.gov It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

Table 2: Illustrative NBO Analysis of Major Donor-Acceptor Interactions (Note: The following data are hypothetical and serve to illustrate the typical output of an NBO analysis, as specific published values for this compound are not available.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N5 | σ(C4-C11) | 3.5 | Hyperconjugation |

| LP(1) N14 | σ(C13-C15) | 4.1 | Hyperconjugation |

| π(C7-C8) | π*(C9-C10) | 19.8 | π-conjugation in Benzyl Ring |

Topological analysis of the electron density provides deeper insights into the nature of chemical bonds and electron localization.

Atoms in Molecules (AIM): This theory partitions the electron density of a molecule to define atoms and the chemical bonds between them based on the topology of the electron density field. It helps characterize bond types (e.g., covalent, ionic) by analyzing properties at the bond critical points.

Electron Localization Function (ELF): ELF is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. jussieu.fr It effectively maps out core electrons, covalent bonds, and lone pairs, providing a clear depiction of the molecule's electronic structure in accordance with classical Lewis concepts. jussieu.fr

Localized Orbital Locator (LOL): Similar to ELF, LOL is a function that reveals features of chemical bonding and electron localization. researchgate.net It is based on the local kinetic energy of electrons and is effective at distinguishing between different types of chemical interactions, such as covalent bonds, ionic bonds, and weaker van der Waals interactions. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when it binds to a specific protein target. nih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. ub.edunih.gov The simulation calculates the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol), with more negative values indicating stronger binding. nih.gov

For N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine, docking studies could be performed against various receptors to explore its potential biological activities. For instance, its structural motifs are found in compounds targeting receptors like sigma receptors or cholinesterases. nih.gov The results would identify the most likely binding pose and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-anion or pi-alkyl interactions, between the ligand and the amino acid residues in the protein's active site. nih.govdntb.gov.ua

Table 3: Illustrative Molecular Docking Results (Note: The following data are hypothetical and serve to illustrate the typical output of a molecular docking study, as specific published values for this compound are not available.)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Sigma-1 Receptor (σ1R) | -8.5 | TYR103, GLU172, TRP164 | Hydrogen Bond, Hydrophobic, Pi-Cation |

| Acetylcholinesterase (AChE) | -7.9 | TRP84, TYR334, PHE330 | Pi-Pi Stacking, Hydrophobic |

Conformational Analysis and Potential Energy Surface (PES) Studies to Elucidate Molecular Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The Potential Energy Surface (PES) is a theoretical map of a molecule's energy as a function of its geometric parameters. By exploring the PES, it is possible to identify the most stable low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding a molecule's flexibility, which can significantly influence its ability to bind to a receptor. For a molecule with multiple rotatable bonds like N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine, understanding its preferred conformations is essential for predicting its biological activity.

In Silico Prediction of Molecular Properties Relevant to Biological Interaction

Computational chemistry and molecular modeling serve as essential tools in modern drug discovery, enabling the early prediction of a compound's behavior in a biological system. For N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine, while specific comprehensive in silico studies are not extensively documented in publicly available literature, the molecular properties and potential biological interactions can be reliably predicted based on computational studies of structurally similar N-benzylpiperidine analogs. ebi.ac.uknih.gov These in silico methods, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, and ADMET prediction, provide critical insights into the molecule's pharmacokinetic and pharmacodynamic profiles. researchgate.netmdpi.com

A foundational step in this computational analysis is the evaluation of the compound's physicochemical properties to determine its "drug-likeness." A widely accepted guideline is Lipinski's Rule of Five, which predicts the potential for oral bioavailability. wikipedia.orgdrugbank.com The rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the criteria listed in the table below. nih.gov For a molecule like N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine, these parameters are calculated to estimate its potential as an orally active agent.

Table 1: Lipinski's Rule of Five and Predicted Properties for N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine

| Property | Lipinski's Rule of Five Criteria wikipedia.org | Predicted Value for C16H24N2 | Compliance |

| Molecular Weight (MW) | < 500 daltons | 256.41 g/mol | Yes |

| Log P (Octanol/Water Partition Coefficient) | ≤ 5 | ~3.5-4.0 (Estimated) | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 (from the piperidine N-H) | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 (from the two Nitrogen atoms) | Yes |

| Note: Predicted values are estimated based on the compound's structure and data from close analogs like N-benzyl-N-methylpiperidin-4-amine. nih.gov |

Following the initial drug-likeness assessment, a more detailed pharmacokinetic profile is predicted using computational tools that simulate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of the compound. mdpi.comnih.gov These predictions are vital for identifying potential liabilities early in the drug development process. For the N-benzylpiperidine class of compounds, parameters such as blood-brain barrier (BBB) permeability and interaction with cytochrome P450 (CYP) enzymes are of particular interest. nih.gov

Table 2: Key In Silico ADMET Predictions and Their Biological Relevance

| Predicted Parameter | Biological Relevance | Typical Findings for N-Benzylpiperidine Analogs |

| Blood-Brain Barrier (BBB) Permeability | Indicates the potential for central nervous system (CNS) activity. | Many analogs are predicted to penetrate the CNS, making them candidates for neurological targets. mdpi.com |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. | Generally predicted to be high for compounds compliant with Lipinski's rules. |

| CYP450 Enzyme Inhibition (e.g., CYP2D6) | Predicts potential for drug-drug interactions, as CYP enzymes are crucial for drug metabolism. | Varies among analogs; non-inhibitory behavior is desirable to avoid metabolic complications. mdpi.com |

| Aqueous Solubility | Affects absorption and formulation. | Moderate to low solubility is often predicted, which can be a focus for chemical optimization. |

| Topological Polar Surface Area (TPSA) | Correlates with drug transport characteristics and permeability. | Values are typically calculated to predict absorption percentage. eijppr.com |

To understand the potential mechanism of action at a molecular level, in silico techniques like molecular docking are employed. Molecular docking simulations predict how N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine might bind to the active site of a specific protein target. nih.gov Studies on related N-benzylpiperidine derivatives have used this method to explore interactions with enzymes like acetylcholinesterase (AChE), revealing key binding interactions such as pi-pi stacking with aromatic residues (e.g., Tryptophan) and electrostatic interactions involving the protonated piperidine nitrogen. ebi.ac.uknih.gov Such analyses are crucial for structure-based drug design and optimizing the compound's affinity and selectivity for its intended target. nih.gov

Structure Activity Relationship Sar Investigations of N Benzyl N Cyclopropyl N Piperidin 4 Ylmethyl Amine Analogues

Impact of Substitutions and Modifications on the Piperidine (B6355638) Ring System

The piperidine ring serves as a central scaffold in this class of compounds, and its integrity and substitution pattern are critical for optimal activity. The basic nitrogen atom within the piperidine ring is often a key interaction point, forming salt bridges or hydrogen bonds with target proteins.

N-Substitution: The nature of the substituent on the piperidine nitrogen (distinct from the exocyclic amine) significantly influences binding. While the parent compound features an unsubstituted piperidine nitrogen, derivatization at this position can modulate potency and selectivity. For instance, the introduction of small alkyl groups may be tolerated, but larger, bulkier substituents can lead to steric hindrance and a decrease in activity.

Ring Conformation: The chair conformation of the piperidine ring positions the 4-ylmethylamine substituent in either an axial or equatorial orientation. The equatorial position is generally preferred as it minimizes steric clashes, allowing for optimal projection of the side chain towards the binding pocket.

Ring Modifications and Homologues: Replacing the piperidine ring with other cyclic amines has been explored to probe the importance of ring size and flexibility.

Pyrrolidine (B122466) and Azetidine (B1206935) Analogues: Contraction of the ring to a five-membered pyrrolidine or a four-membered azetidine system can alter the geometry and vector of the side chain, often resulting in reduced activity. acs.org This suggests that the six-membered piperidine ring provides the optimal distance and orientation for the key interacting moieties. acs.org

Piperazine (B1678402) Analogues: Replacing the piperidine with a piperazine ring introduces a second basic nitrogen. This can alter the compound's physicochemical properties and introduce an additional potential interaction site, which may either enhance or diminish activity depending on the target's topology. unisi.it

Table 1: Impact of Piperidine Ring Modifications on Activity

| Modification | Rationale | General Outcome on Activity |

|---|---|---|

| Ring Contraction | To assess the impact of linker vector and distance. | Often leads to a significant decrease in potency. acs.org |

| (e.g., Pyrrolidine, Azetidine) | ||

| Ring Expansion | To evaluate the effect of increased flexibility and distance. | Generally results in reduced activity. |

| (e.g., Azepane) | ||

| Introduction of Heteroatoms | To explore additional hydrogen bonding opportunities. | Variable; can increase or decrease activity depending on the target. unisi.it |

| (e.g., Piperazine, Morpholine) |

| C-4 Stereochemistry | To investigate the preferred orientation of the side chain. | Equatorial substitution is typically favored over axial. |

Role of the Benzyl (B1604629) Moiety and its Aromatic Ring Substitutions on Molecular Recognition

The N-benzyl group is a crucial component, contributing significantly to binding affinity, likely through hydrophobic and aromatic interactions such as π-π stacking or cation-π interactions with the target protein. researchgate.net The SAR of the aromatic ring is a key area of investigation.

Unsubstituted Benzyl Group: The parent unsubstituted benzyl ring often establishes a baseline activity, engaging in favorable hydrophobic interactions.

Positional Isomerism: The position of substituents on the phenyl ring is critical. Substitution at the para-position is frequently well-tolerated and can be a vector for potency enhancement. acs.org Ortho-substitutions may introduce steric clashes, while meta-substitutions can have variable effects.

Electronic Effects: The electronic nature of the substituents can fine-tune interactions.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can enhance π-π stacking interactions by increasing the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or trifluoromethyl (-CF3) groups can participate in halogen bonding or other specific interactions, often leading to improved potency. Fluorine substitution, in particular, can also be used to block metabolic oxidation.

Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like pyridine (B92270) or thiophene (B33073) can introduce hydrogen bond acceptors or donors and modulate the electronic properties of the ring. For instance, replacing a phenyl with a pyridine ring has been shown to increase potency in related scaffolds. acs.org

Table 2: Influence of Benzyl Ring Substitutions on Potency

| Position | Substituent Type | Example | General Effect on Potency |

|---|---|---|---|

| Para | Small, Lipophilic | -CH3, -Cl | Generally well-tolerated or beneficial. |

| Para | Hydrogen Bond Acceptor | -OCH3, -F | Often leads to an increase in potency. |

| Para | Bulky Groups | -Phenyl | Can be tolerated and may access additional binding pockets. acs.org |

| Meta | Heteroatom | 3-pyridyl | Can significantly enhance potency. acs.org |

Significance of the Cyclopropyl (B3062369) Group and Bioisosteric Replacements

The N-cyclopropyl group plays a multifaceted role in defining the pharmacological profile of these analogues. Its small, rigid, and lipophilic nature confers several advantageous properties.

Conformational Restriction: The cyclopropyl ring restricts the conformation of the nitrogen substituent, which can reduce the entropic penalty upon binding to a target, thereby enhancing affinity. nih.govresearchgate.net

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in acyclic alkyl groups, making it more resistant to oxidative metabolism (e.g., aliphatic hydroxylation). nih.govresearchgate.net This can lead to an improved pharmacokinetic profile.

Potency Enhancement: The unique electronic properties and lipophilicity of the cyclopropyl group can lead to favorable interactions within hydrophobic pockets of the target protein, often resulting in increased potency. acs.orgnih.gov

Bioisosteric replacement of the cyclopropyl group is a common strategy to further optimize properties.

Cyclobutyl Group: This slightly larger and more flexible cycloalkane can be a suitable replacement. In some cases, it maintains potency, though it may not offer the same degree of metabolic stability improvement. acs.org

Oxetane (B1205548) Group: The introduction of an oxygen atom into the ring system to form an oxetane can improve aqueous solubility and metabolic stability. acs.org However, this modification can sometimes come at the cost of reduced binding affinity. acs.org

Difluoroethyl Group: Replacing the cyclopropyl with a gem-difluoroethyl group can mimic its steric profile while altering electronic properties, but this may not always translate to improved activity or stability. acs.org

Table 3: Comparison of Cyclopropyl Group and its Bioisosteres

| Moiety | Key Features | Impact on Potency | Impact on Metabolic Stability |

|---|---|---|---|

| Cyclopropyl | Rigid, lipophilic, strained ring. nih.gov | Often enhances potency. acs.org | Generally increases stability. nih.govresearchgate.net |

| Cyclobutyl | More flexible than cyclopropyl. | Potency often maintained. acs.org | Modest or no improvement. acs.org |

| Oxetane | Introduces polarity, improves solubility. | Often results in loss of activity. acs.org | Can significantly improve stability. acs.org |

| Isopropyl | Acyclic, flexible. | Can be potent but susceptible to oxidation. | Prone to aliphatic hydroxylation. acs.org |

Influence of Linker Region Length and Rigidity on Conformational Preferences and Activity

The methyl group connecting the piperidine C-4 position to the amine nitrogen acts as a short, flexible linker. The characteristics of this linker are paramount, as it dictates the spatial relationship between the piperidine scaffold and the N-substituted moieties.

Linker Length: The single methylene (B1212753) unit (-CH2-) provides an optimal distance for many targets.

Shortening the Linker: Direct attachment of the amine to the piperidine ring would drastically alter the orientation of the benzyl and cyclopropyl groups, likely leading to a loss of key binding interactions.

Lengthening the Linker: Extending the linker to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) chain increases conformational flexibility. nih.gov This added flexibility can increase the entropic cost of binding and may not allow the pharmacophoric elements to adopt the optimal bioactive conformation, typically resulting in decreased activity.

Linker Rigidity: Introducing rigidity into the linker can be a strategy to lock the molecule into a more favorable, pre-organized conformation for binding. This can be achieved by incorporating double bonds or small rings. However, this can also be detrimental if the rigidified conformation is not complementary to the target's binding site. The inherent flexibility of the amine linkage itself is also a factor; its conformational preferences can significantly impact the binding affinity. nih.gov

Identification and Mapping of Key Pharmacophoric Elements at the Molecular Level

Based on the cumulative SAR data, a pharmacophore model for N-Benzyl-N-(cyclopropyl)-N-(piperidin-4-ylmethyl)amine analogues can be proposed. This model highlights the essential chemical features required for molecular recognition and biological activity.

The key pharmacophoric elements are:

Basic Amine (Piperidine Nitrogen): A positively charged feature, capable of forming a crucial ionic bond or a strong hydrogen bond with an acidic residue (e.g., Asp, Glu) in the target protein. Its location is defined by the piperidine ring.

Hydrophobic/Aromatic Center (Benzyl Ring): A hydrophobic region defined by the benzyl group that engages in van der Waals, π-π, or cation-π interactions. The model can be refined with specific vectors for substituents, particularly at the para-position, that can access additional pockets or form specific interactions like hydrogen bonds.

Hydrophobic Feature (Cyclopropyl Group): A small, well-defined hydrophobic feature that occupies a specific lipophilic pocket. Its rigidity helps to correctly orient the other pharmacophoric groups.

Spatial Arrangement: The relative orientation and distance between these three key features are critical and are governed by the piperidine-4-ylmethyl linker. The model requires a specific distance of approximately 4.5-6.0 Å between the basic amine and the centroid of the aromatic ring for optimal activity.

This pharmacophore model serves as a valuable tool for the rational design of new, more potent analogues and for virtual screening campaigns to identify novel scaffolds with similar biological activity.

Mechanistic Insights at the Molecular and Cellular Level in Vitro Investigations

Exploration of Molecular Targets and Ligand Binding Mechanisms

While specific binding partners for Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine have not been extensively documented in peer-reviewed literature, the N-benzylpiperidine scaffold is a well-established pharmacophore known to interact with a range of receptors and transporters. The piperidine (B6355638) ring is a prevalent feature in ligands that bind to neurotransmitter receptors. The presence of the benzyl (B1604629) group often contributes to binding through hydrophobic and aromatic interactions within the target protein's binding pocket. The cyclopropyl (B3062369) group, a small, rigid ring, can influence potency and selectivity by exploring specific, sterically-constrained regions of a binding site.

Enzymatic Inhibition Kinetics and Specificity Characterization

There is currently a lack of specific data on the enzymatic inhibition kinetics and specificity of this compound. Generally, molecules with similar structural features have been investigated for their potential to inhibit various enzymes. For instance, related N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated inhibitory activity against the deubiquitinating enzyme USP1/UAF1. However, without direct experimental evidence, the specific enzymatic inhibitory profile of this compound remains undetermined.

Receptor Binding Affinity and Subtype Selectivity Profiling Using In Vitro Assays

Comprehensive in vitro receptor binding assays are required to determine the affinity and selectivity profile of this compound. Compounds containing the benzylpiperidine moiety have been shown to bind to a variety of receptors, including sigma (σ) receptors and subtypes of the N-methyl-D-aspartate (NMDA) receptor. The specific combination of the benzyl, cyclopropyl, and piperidine-4-ylmethyl-amine components will ultimately dictate the compound's binding characteristics.

Derivatization Strategies and Rational Analogue Design

Functionalization of Amine Groups for Modified Physicochemical and Interaction Properties (e.g., Amides, Sulfonamides, Carbamates)

The secondary amine within the Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine structure is a prime target for functionalization. Converting this amine into amides, sulfonamides, or carbamates can profoundly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its interaction with biological targets.

Amides: Amide derivatives can be synthesized through the reaction of the amine with carboxylic acids or their activated forms (e.g., acyl chlorides). This transformation replaces a basic nitrogen atom with a neutral, planar amide group, which can act as both a hydrogen bond donor and acceptor. The introduction of an amide moiety can enhance binding affinity by establishing new interactions within a target's active site. nih.gov The nature of the substituent attached to the carbonyl group offers a vector for further chemical exploration. nih.govorganic-chemistry.org For instance, the synthesis of various amide derivatives allows for the exploration of different side chains to probe the steric and electronic requirements of a binding pocket. acs.org

Sulfonamides: Sulfonamides are formed by reacting the amine with a sulfonyl chloride. alchempharmtech.com This functional group is a cornerstone in medicinal chemistry, known for its chemical stability and ability to act as a hydrogen bond donor. nih.govnih.gov The sulfonamide moiety is significantly more acidic than an amide and can alter a compound's solubility and cell permeability. nih.gov The synthesis of sulfonamide derivatives from piperidine-containing scaffolds has been explored to generate compounds with a range of biological activities. organic-chemistry.org These derivatives can competitively bind to the active sites of enzymes, interrupting critical biological pathways. nih.gov

Carbamates: Carbamates are typically synthesized by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate, to yield a benzyloxycarbonyl (Cbz) protected amine. cymitquimica.comnih.govnih.gov This modification neutralizes the basicity of the amine and introduces a group that can influence solubility and metabolic stability. Carbamate (B1207046) groups are also valuable in prodrug strategies, where they can be designed to undergo enzymatic or chemical cleavage to release the parent amine. sci-hub.box The synthesis of benzyl carbamate derivatives of piperidine (B6355638) structures is a common strategy in medicinal chemistry. nih.govchemspider.com

| Derivative Type | Synthetic Precursor | Key Structural Change | Impact on Properties |

| Amide | Carboxylic Acid / Acyl Chloride | Replaces basic amine with a neutral, planar amide group | Alters H-bonding; can enhance binding affinity |

| Sulfonamide | Sulfonyl Chloride | Introduces a stable, acidic sulfonamide moiety | Modifies acidity, solubility, and permeability; strong H-bond donor |

| Carbamate | Chloroformate | Neutralizes amine basicity; introduces bulky ester group | Can improve metabolic stability; used in prodrug design |

Systematic Introduction of Diverse Substituents for Comprehensive SAR Exploration

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For this compound, systematic modifications can be made to the benzyl ring, the cyclopropyl (B3062369) group, and the piperidine ring to build a comprehensive SAR profile.

The goal is to identify which substituents and positions are critical for activity and which can be modified to improve drug-like properties. nih.gov For example, in related piperidine analogues, the nature of substitutions on a phenyl ring has been shown to be important for activity at dopamine (B1211576) transporters (DAT). nih.gov Studies have demonstrated that introducing electron-withdrawing groups can have the maximum effect on potency. nih.gov

SAR exploration often involves synthesizing a library of analogues where one part of the molecule is held constant while another is varied. acs.org For instance, different substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced at the ortho-, meta-, and para-positions of the benzyl ring to probe electronic and steric effects. acs.orgnih.gov Similarly, the cyclopropyl group could be replaced with other small cycloalkyl or linear alkyl groups to assess the impact of ring strain and lipophilicity on activity. acs.org Modifications to the piperidine ring itself, while more synthetically challenging, can also be explored to alter the compound's conformational flexibility. nih.govnih.gov

| Molecular Region | Modification Strategy | Example Substituents | Potential Impact |

| Benzyl Ring | Substitution at ortho-, meta-, para- positions | -F, -Cl, -CF₃, -CH₃, -OCH₃ | Modulate electronic properties, lipophilicity, and steric interactions with the target. nih.gov |

| Cyclopropyl Group | Replacement with other alkyl or cycloalkyl groups | Cyclobutyl, Isopropyl, Oxetane (B1205548) | Alter lipophilicity, metabolic stability, and steric bulk. acs.org |

| Piperidine Ring | Introduction of substituents | Methyl, Hydroxyl | Constrain conformation, introduce new interaction points. nih.gov |

Principles of Prodrug Design for Modulation of Molecular Delivery and Release

Prodrug design is a strategy used to overcome undesirable properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. A prodrug is a bioreversible derivative that undergoes enzymatic or chemical conversion in the body to release the active parent compound.

For an amine-containing compound like this compound, a common prodrug strategy involves derivatization of the amine to form a carbamate. sci-hub.box A well-established approach is the use of a 4-nitrobenzyl carbamate. In this design, the 4-nitrobenzyl group acts as a "trigger." Under hypoxic conditions found in certain tissues, nitroreductase enzymes can reduce the nitro group to a hydroxylamine. sci-hub.box This electronic change induces a spontaneous fragmentation of the carbamate linkage, releasing the active amine (the "effector"), carbon dioxide, and a byproduct. sci-hub.box This strategy allows for targeted drug release in specific tissues where the activating enzyme is present.

Other potential prodrug strategies for amines include the formation of amides with amino acids, which can be cleaved by peptidases, or the formation of Schiff bases that hydrolyze at physiological pH. The choice of the "promoieity" (the chemical group attached to the parent drug) is critical and is selected based on the desired release mechanism, target tissue, and the physicochemical properties that need to be masked.

Synthesis of Chiral Analogues and Enantioselective Approaches for Stereochemical Control

The core structure of this compound contains stereocenters, meaning it can exist as different stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. Therefore, controlling the stereochemistry through enantioselective synthesis is a critical aspect of rational drug design.

The synthesis of specific chiral analogues allows for the investigation of the stereochemical requirements of the biological target. In studies of related chiral piperidine derivatives, enantiomers separated from a racemic mixture showed differential affinities for their targets, highlighting the importance of absolute configuration for potency. nih.gov The precise three-dimensional arrangement of atoms can dictate how effectively a molecule binds to its target.

Several strategies can be employed to achieve stereochemical control:

Chiral Resolution: A racemic mixture can be synthesized and then the enantiomers separated using techniques such as chiral chromatography or diastereomeric salt formation. nih.gov

Asymmetric Synthesis: This involves using chiral catalysts, reagents, or starting materials to selectively produce one enantiomer over the other. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective and stereoselective functionalization of piperidine rings. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiopure starting materials to build the desired chiral molecule.

Determining the absolute configuration of the synthesized enantiomers is crucial and is typically achieved through techniques like X-ray crystallography. nih.gov The development of enantioselective synthetic routes is essential for producing the most potent and selective isomer while minimizing potential off-target effects from other isomers.

Future Research Directions and Methodological Advancements

Development of Novel, Efficient, and Environmentally Sustainable Synthetic Routes

The synthesis of highly substituted piperidine (B6355638) derivatives is a cornerstone of their development. ajchem-a.com Future research will prioritize the creation of synthetic pathways that are not only efficient in terms of yield and cost-effectiveness but are also environmentally benign. ajchem-a.comnih.gov

Key areas of development include:

Green Chemistry Approaches: Shifting away from hazardous solvents and reagents is a major goal. Research into water-catalyzed reactions, which can proceed through hydrogen bonding, presents a promising green alternative for synthesizing piperidine derivatives. ajchem-a.com

Catalyst Innovation: The development of novel catalysts is crucial. This includes creating reusable catalysts, such as biocatalysts like immobilized lipases or magnetic nanocatalysts, which can be easily separated from the reaction mixture, reducing waste and cost. rsc.orgresearchgate.net For instance, the immobilization of Candida antarctica lipase (B570770) B (CALB) onto magnetic halloysite (B83129) nanotubes has demonstrated a reusable system for the biocatalytic synthesis of piperidines. rsc.org

Multi-Component Reactions (MCRs): MCRs are highly efficient as they allow the formation of complex molecules like polyfunctionalized piperidine scaffolds in a single step from multiple starting materials. nih.govrsc.org Future work will likely focus on designing new MCRs that offer high atom economy and reduce the number of purification steps required.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis of Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine could lead to more efficient and reproducible manufacturing processes.

| Synthetic Strategy | Key Advantages | Example/Catalyst System |

| Green Synthesis | Environmentally benign, reduced hazardous waste | Water-catalyzed three-component condensation |

| Biocatalysis | High selectivity, mild reaction conditions, reusability | Immobilized Candida antarctica lipase B (CALB) |

| Magnetic Nanocatalysts | Easy separation and recovery, high stability | Cobalt three-core magnetic catalyst ([email protected]@ATSM-Co(ii)) |

| Multi-Component Reactions | High efficiency, atom economy, reduced steps | Glutamic acid catalyzed Knoevenagel-intramolecular aza-Diels-Alder reaction |

Integration of Advanced Computational Design for Predictive Analogue Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for predicting the biological activity of new molecules and optimizing lead compounds. nih.govnih.gov For this compound analogues, these techniques can accelerate the discovery of new candidates with improved properties.

Future computational efforts will likely involve:

Structure-Based Drug Design (SBDD): Using high-resolution crystal or cryo-EM structures of target proteins, SBDD allows for the precise design of ligands that fit into the binding site. rsc.orgacs.org Molecular docking simulations can predict the binding modes and affinities of novel analogues, guiding synthetic efforts toward the most promising compounds. rsc.orgmdpi.com

Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can identify the key chemical features required for biological activity. nih.gov These models serve as templates for virtual screening of compound libraries to find new scaffolds or for designing novel molecules with desired interaction profiles.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, helping to assess the stability of binding interactions and understand the role of solvent molecules. researchgate.netnih.gov This can reveal crucial information that static docking models might miss.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods offer a higher level of theory for studying reaction mechanisms and refining the understanding of ligand-protein interactions, particularly those involving charge transfer or polarization effects.

| Computational Technique | Application in Analogue Discovery | Key Insights Provided |

| Molecular Docking | Predicts binding pose and affinity of new analogues | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) |

| Pharmacophore Modeling | Virtual screening and de novo design | Defines essential structural features for biological activity |

| Molecular Dynamics (MD) | Assesses stability of the ligand-protein complex | Reveals dynamic behavior and conformational changes upon binding |

| Free Energy Perturbation (FEP+) | Predicts relative binding affinities of a series of analogues | Guides lead optimization by forecasting potency changes from small structural modifications |

Elucidation of Broader Molecular Interaction Profiles through High-Throughput Screening Techniques

To fully understand the therapeutic potential and possible off-target effects of this compound and its derivatives, it is essential to map their interactions with a wide range of biological targets. High-throughput screening (HTS) provides the necessary scale and speed to achieve this. acs.orgnih.gov

Future research in this area will focus on:

Large-Scale Library Screening: HTS campaigns screening extensive libraries of synthetic molecules and natural products can identify novel biological targets and activities for piperidine-based compounds. nih.govmdpi.com

Target-Based vs. Phenotypic Screening: Both approaches will be valuable. Target-based screening can assess activity against specific enzymes or receptors (e.g., sigma receptors), while whole-cell phenotypic screening can uncover novel mechanisms of action without prior knowledge of the molecular target. mdpi.commatilda.science

Advanced Screening Platforms: The development and use of more sophisticated screening platforms, such as microfabricated chip-based systems or mega-throughput screening on microscopic beads, will enable the testing of even larger and more diverse chemical libraries in a time- and cost-effective manner. mdpi.comchemrxiv.org

Proteomic Approaches: Techniques like proteome-wide solvent-induced protein stability assays can be used to identify direct protein targets of hit compounds from HTS campaigns, helping to elucidate their mode of action. nih.gov

Advancements in Analytical Methodologies for Enhanced Characterization and Purity Assessment

Rigorous analytical characterization is fundamental to ensuring the quality, consistency, and reliability of any chemical compound intended for research or therapeutic use. diplomatacomercial.comdiplomatacomercial.com As more complex analogues of this compound are synthesized, the analytical methods used to characterize them must also evolve.

Future advancements will likely include:

High-Resolution Chromatography and Mass Spectrometry: The coupling of techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with high-resolution mass spectrometry (e.g., Q-TOF MS) is essential for separating complex mixtures and accurately identifying and quantifying the parent compound and any impurities. diplomatacomercial.comnih.gov These methods are crucial for differentiating between closely related positional isomers. nih.gov

Quantitative NMR (qNMR): While NMR spectroscopy is standard for structural elucidation, its application as a quantitative tool (qNMR) offers a powerful, non-destructive method for purity assessment. diplomatacomercial.comnih.gov Unlike chromatographic methods that often rely on a relative "100% method," absolute qNMR can provide a direct measure of purity against a certified internal standard, offering an orthogonal validation of a compound's integrity. nih.gov

Chiral Separation Techniques: For analogues containing stereocenters, the development of robust chiral separation methods (e.g., chiral HPLC) is critical, as different enantiomers or diastereomers can have vastly different pharmacological activities.

Comprehensive Spectroscopic Analysis: A combination of analytical techniques remains the gold standard. Integrating data from NMR, IR spectroscopy, and mass spectrometry provides a comprehensive characterization of the molecule's structure and purity. nih.govmdpi.com

| Analytical Method | Purpose | Future Advancement |

| HPLC/GC-MS | Separation, identification, and quantification of components | Integration with high-resolution mass spectrometry for improved isomer differentiation |

| Quantitative NMR (qNMR) | Absolute purity determination and structural verification | Broader adoption as a primary, orthogonal purity assay |

| Chiral Chromatography | Separation of stereoisomers | Development of more efficient and universal chiral stationary phases |

| Infrared (IR) Spectroscopy | Identification of functional groups and salt formation | Use in combination with other techniques for comprehensive structural confirmation |

Q & A

Basic: What are the recommended safety protocols for handling benzyl-piperidine derivatives like Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- First Aid: For skin exposure, wash immediately with soap and water for 15+ minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Treat as hazardous waste; avoid drain disposal. Use sealed containers for residues .

- Documentation: Review Safety Data Sheets (SDS) for specific hazards (e.g., skin/eye irritation, uninvestigated toxicology) .

Basic: What synthetic methodologies are commonly employed to prepare benzyl-piperidine scaffolds, and how can they be adapted for this compound?

Answer:

- Nucleophilic Substitution: React cyclopropylmethylamine with a benzyl-piperidine precursor (e.g., 4-bromo-piperidine derivatives) in polar aprotic solvents (DMF, DMSO) under reflux .

- Reductive Amination: Use sodium cyanoborohydride or hydrogenation with Pd/C to couple cyclopropylmethylamine with benzyl-piperidinone intermediates .

- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust pH (e.g., to ~8–10) and temperature (60–100°C) to enhance yields .

Advanced: How can crystallographic data (e.g., from SHELX refinements) resolve structural ambiguities in benzyl-piperidine derivatives?

Answer:

- Data Collection: Use high-resolution X-ray diffraction (e.g., synchrotron sources) to obtain precise atomic coordinates .

- Refinement in SHELXL: Apply restraints for disordered cyclopropyl or benzyl groups. Validate using R-factor convergence (<5% discrepancy) and residual electron density maps .

- Case Study: For similar compounds, SHELXPRO was used to model torsional angles in piperidine rings, resolving conformational clashes .

Advanced: How should researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray) for benzyl-piperidine derivatives?

Answer:

- Cross-Validation: Compare -NMR coupling constants with X-ray-derived dihedral angles to confirm ring conformations (e.g., chair vs. boat) .

- Dynamic Effects: Use variable-temperature NMR to detect fluxional behavior in solution that may differ from solid-state structures .

- Computational Support: Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra from crystallographic coordinates, identifying discrepancies due to solvent effects .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- LC-MS/MS: Confirm molecular weight (e.g., m/z 245.2 [M+H]+) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- - and -NMR: Assign peaks for cyclopropyl (δ 0.5–1.5 ppm) and piperidine (δ 2.5–3.5 ppm) moieties in CDCl .

- Elemental Analysis: Verify C, H, N composition within ±0.4% of theoretical values .

Advanced: How can reaction yields for benzyl-piperidine derivatives be optimized while minimizing byproducts?

Answer:

- Catalyst Screening: Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination to suppress over-reduction or dehalogenation .

- Solvent Effects: Use toluene or THF for hydrophobic intermediates to improve cyclopropyl group stability .

- Byproduct Analysis: Identify impurities via GC-MS and adjust stoichiometry (e.g., 1.2:1 amine:electrophile ratio) to reduce unreacted starting material .

Basic: What are the storage and stability guidelines for benzyl-piperidine derivatives?

Answer:

- Conditions: Store at –20°C under inert gas (Ar/N) to prevent oxidation. Use amber vials to block UV-induced degradation .

- Stability Monitoring: Perform periodic LC-MS checks (every 6 months) to detect decomposition (e.g., cyclopropane ring opening) .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to modify benzyl-piperidine scaffolds for target applications?

Answer:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., –NO) at the benzyl position to modulate receptor binding affinity .

- Ring Modifications: Replace cyclopropane with aziridine or oxetane to assess steric/electronic effects on biological activity .

- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock) to predict interactions with opioid receptors or enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.